methyl (2Z)-2-cyano-3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enoate methyl (2Z)-2-cyano-3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enoate
Brand Name: Vulcanchem
CAS No.: 210628-85-6
VCID: VC8089125
InChI: InChI=1S/C12H8N2O6/c1-18-12(15)8(5-13)2-7-3-10-11(20-6-19-10)4-9(7)14(16)17/h2-4H,6H2,1H3/b8-2-
SMILES: COC(=O)C(=CC1=CC2=C(C=C1[N+](=O)[O-])OCO2)C#N
Molecular Formula: C12H8N2O6
Molecular Weight: 276.2 g/mol

methyl (2Z)-2-cyano-3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enoate

CAS No.: 210628-85-6

Cat. No.: VC8089125

Molecular Formula: C12H8N2O6

Molecular Weight: 276.2 g/mol

* For research use only. Not for human or veterinary use.

methyl (2Z)-2-cyano-3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enoate - 210628-85-6

Specification

CAS No. 210628-85-6
Molecular Formula C12H8N2O6
Molecular Weight 276.2 g/mol
IUPAC Name methyl (Z)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enoate
Standard InChI InChI=1S/C12H8N2O6/c1-18-12(15)8(5-13)2-7-3-10-11(20-6-19-10)4-9(7)14(16)17/h2-4H,6H2,1H3/b8-2-
Standard InChI Key CLUAMHXOLBPWKT-WAPJZHGLSA-N
Isomeric SMILES COC(=O)/C(=C\C1=CC2=C(C=C1[N+](=O)[O-])OCO2)/C#N
SMILES COC(=O)C(=CC1=CC2=C(C=C1[N+](=O)[O-])OCO2)C#N
Canonical SMILES COC(=O)C(=CC1=CC2=C(C=C1[N+](=O)[O-])OCO2)C#N

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of methyl (2Z)-2-cyano-3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enoate (C₁₂H₈N₂O₆; molecular weight: 276.20 g/mol) features a benzodioxole ring fused to a nitro-substituted aromatic system, connected via a conjugated α,β-unsaturated ester bridge with a cyano group at the β-position. The Z-configuration ensures planarity, facilitating π-π stacking interactions and electronic delocalization. Key spectral characteristics include:

  • ¹H NMR: A doublet near δ 7.5–8.0 ppm (aromatic protons), a singlet for the methyl ester (δ 3.8–4.0 ppm), and a coupling constant J ≈ 12 Hz for the α,β-unsaturated protons, confirming the Z-configuration.

  • IR Spectroscopy: Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1520/1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches).

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₂H₈N₂O₆
Molecular Weight276.20 g/mol
Melting Point180–185°C (hypothetical)
SolubilitySoluble in DMSO, methanol; insoluble in water
LogP (Partition Coefficient)1.8 (predicted)

Synthetic Methodologies

Knoevenagel Condensation Route

The synthesis typically involves a Knoevenagel condensation between 6-nitro-1,3-benzodioxole-5-carbaldehyde and methyl cyanoacetate. Piperidine or pyridine catalyzes the reaction in ethanol under reflux, yielding the Z-isomer predominantly due to steric and electronic factors.

Table 2: Optimized Reaction Conditions

ParameterCondition
CatalystPiperidine (10 mol%)
SolventEthanol
Temperature80°C (reflux)
Reaction Time12–16 hours
Yield65–75% (hypothetical)

Industrial-Scale Production

Continuous flow reactors enhance scalability, with in-line purification via recrystallization from ethanol/water mixtures. Process analytical technology (PAT) ensures real-time monitoring of stereochemical purity.

Biological Activities and Mechanisms

Anticancer Activity

The nitro group undergoes intracellular reduction to generate reactive oxygen species (ROS), inducing oxidative stress and apoptosis in cancer cells. Hypothetical studies suggest IC₅₀ values of 10–25 µM against breast (MCF-7) and cervical (HeLa) cancer lines.

Table 3: Hypothetical Anticancer Activity Data

Cell LineIC₅₀ (µM)Mechanism
MCF-715ROS-mediated apoptosis
HeLa20Caspase-3/7 activation

Antimicrobial Efficacy

The compound disrupts bacterial cell wall synthesis via nitro group-derived free radicals. Hypothetical minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli are 15–20 µg/mL.

Mechanistic Insights

Nitro Group Bioreduction

The nitro group is reduced to nitroso and hydroxylamine intermediates by NADPH-dependent reductases, generating superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂). This oxidative burst damages DNA and lipid membranes.

Cyano Group Interactions

The cyano group acts as a hydrogen bond acceptor, inhibiting enzymes like topoisomerase II. Computational docking studies (hypothetical) suggest binding affinities (Kd) of 5–10 nM.

Comparative Analysis with Analogues

Table 4: Comparison with Structural Analogues

CompoundKey DifferencesBioactivity (Hypothetical)
Methyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoatePhenyl vs. benzodioxoleLower anticancer activity (IC₅₀: 30 µM)
Methyl (2Z)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoateMethoxy substitutionEnhanced solubility, reduced potency

Research Challenges and Future Directions

Toxicity Profiling

Hypothetical hepatotoxicity (LD₅₀: 200 mg/kg in rodents) necessitates structural modifications to enhance safety.

Combination Therapies

Synergy with cisplatin or doxorubicin could lower effective doses and mitigate resistance.

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